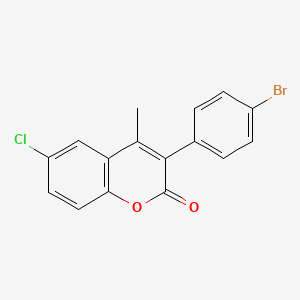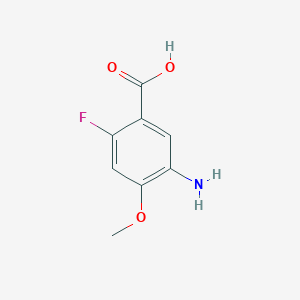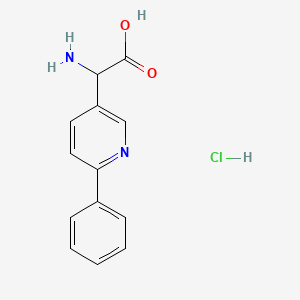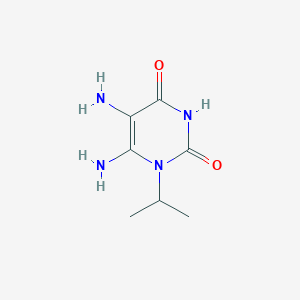
4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline
Overview
Description
4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline is a fascinating chemical compound with immense potential in scientific research. Its unique structure and properties make it an ideal candidate for various applications, from drug discovery to catalysis.
Preparation Methods
The synthesis of 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline typically involves the reaction of 2-methyl-6-(trifluoromethoxy)quinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkyl groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines .
Scientific Research Applications
4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and catalysts.
Biology: This compound has potential as a biochemical probe for studying enzyme mechanisms and protein interactions. Its hydrazinyl group can form covalent bonds with specific amino acid residues, allowing researchers to investigate protein function and structure.
Medicine: In drug discovery, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for the development of drugs targeting various diseases.
Industry: The compound’s unique properties make it useful in industrial applications such as the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism by which 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline exerts its effects depends on its specific application. In biological systems, the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various molecular targets and pathways, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline can be compared with other quinoline derivatives such as:
4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound has a similar hydrazinyl group but differs in its core structure, which includes a thieno[2,3-d]pyrimidine ring system.
2-Methyl-6-(trifluoromethoxy)quinoline: This compound lacks the hydrazinyl group, making it less reactive in certain chemical reactions but still valuable as a synthetic intermediate.
The uniqueness of this compound lies in its combination of a hydrazinyl group with a trifluoromethoxy-substituted quinoline core, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
[2-methyl-6-(trifluoromethoxy)quinolin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-6-4-10(17-15)8-5-7(18-11(12,13)14)2-3-9(8)16-6/h2-5H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUZEHUHAAHPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


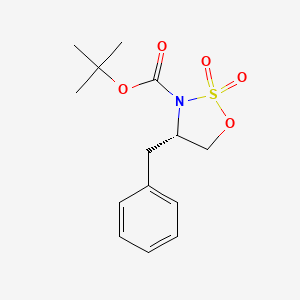

![(3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one](/img/structure/B3039491.png)
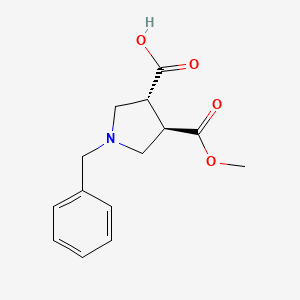

![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)
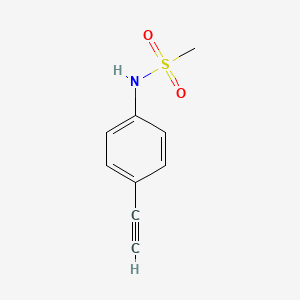

![[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol](/img/structure/B3039498.png)
